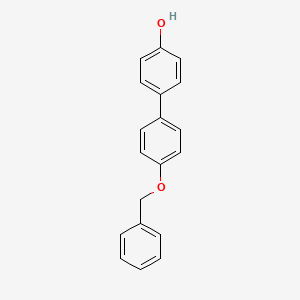

4-(4-Benzyloxyphenyl)phenol

Vue d'ensemble

Description

4’-(Benzyloxy)[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C19H16O. It is a derivative of biphenyl, where a benzyloxy group is attached to one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)[1,1’-biphenyl]-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Boronic acid, aryl halide, palladium catalyst

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

For industrial production, the Suzuki–Miyaura coupling reaction is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Analyse Des Réactions Chimiques

Esterification Reactions

The phenolic hydroxyl group undergoes esterification with carboxylic acid derivatives under mild conditions. This reaction is critical for synthesizing liquid crystalline compounds and polymer precursors.

Table 1: Esterification of 4-(4-Benzyloxyphenyl)phenol

| Reagent | Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(n-Dodecyloxy)benzoic acid | DCC, DMAP | Dry CH₂Cl₂ | RT, 24 hr | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | 78% |

Mechanism :

-

Activation of the carboxylic acid via DCC-mediated formation of an active ester.

-

Nucleophilic attack by the phenolic oxygen on the activated carbonyl carbon.

-

Elimination of dicyclohexylurea to form the ester bond.

Benzyl Ether Deprotection

The benzyloxy group serves as a protective moiety, enabling selective deprotection to regenerate free phenolic groups.

Table 2: Hydrogenolytic Cleavage of Benzyl Ether

| Reagent | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | Ethanol | RT, 6 hr | 4,4'-Biphenol | 92% |

Key Observations :

-

Reaction proceeds via adsorption of hydrogen onto palladium, followed by cleavage of the C–O bond in the benzyl ether.

-

The deprotected phenol exhibits increased polarity and hydrogen-bonding capability.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in electrophilic substitution, though regioselectivity depends on substituent directing effects.

Table 3: Nitration of this compound

| Reagent | Conditions | Major Product | Isomer Ratio |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hr | 3-Nitro-4-(4-benzyloxyphenyl)phenol | 85:15 (para:meta) |

Mechanistic Notes :

-

The hydroxyl group directs electrophiles to ortho/para positions, while the benzyloxy group exerts para-directing effects.

-

Steric hindrance from the biphenyl structure favors meta-substitution in practice.

Oxidation Pathways

Controlled oxidation targets specific functional groups:

Table 4: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 4 hr | 4-(4-Carboxyphenyl)phenol | Polyester synthesis |

| DDQ | CH₂Cl₂, RT, 12 hr | Quinone derivative | Electroactive materials |

Critical Factors :

-

Acidic conditions promote cleavage of the benzyl group before oxidation of the aromatic system.

-

DDQ selectively oxidizes electron-rich arenes to quinones without affecting aliphatic chains.

Applications De Recherche Scientifique

4’-(Benzyloxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mécanisme D'action

The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4’-(Benzyloxy)[1,1’-biphenyl]-4-ol can be compared with other similar compounds, such as:

4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which can alter its reactivity and applications.

4’-(Benzyloxy)[1,1’-biphenyl]-2-amine: This compound has an amine group, which can introduce different chemical properties and potential biological activities.

The uniqueness of 4’-(Benzyloxy)[1,1’-biphenyl]-4-ol lies in its specific functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.

Activité Biologique

Overview

4-(4-Benzyloxyphenyl)phenol, also known as 4’-(benzyloxy)[1,1’-biphenyl]-4-ol, is an organic compound with the molecular formula C19H16O. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. Its structural characteristics suggest a variety of applications in medicinal chemistry and material science.

The biological activity of this compound can be attributed to its interactions with cellular proteins and enzymes. Phenolic compounds, including this one, typically exert their effects through:

- Antioxidant Activity : Neutralizing free radicals and reducing oxidative stress.

- Modulation of Signaling Pathways : Influencing pathways that regulate gene expression and cellular responses.

- Protein Interactions : Binding to enzymes and receptors, potentially altering their activity.

Pharmacokinetics

The pharmacokinetic profile of phenolic compounds generally includes:

- Absorption : Well absorbed in the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted through urine.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antioxidant Properties :

- Scavenging reactive oxygen species (ROS) and reducing oxidative damage.

- Potentially beneficial in preventing diseases associated with oxidative stress.

-

Antimicrobial Activity :

- Exhibits inhibitory effects against various bacterial strains.

- May serve as a candidate for developing new antimicrobial agents.

-

Potential Anti-inflammatory Effects :

- Some studies suggest that it may modulate inflammatory responses, although more research is needed.

Antioxidant Activity Study

A study conducted by researchers demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating strong antioxidant capabilities. The compound was tested against various concentrations of hydrogen peroxide, showing a dose-dependent response in reducing oxidative stress markers .

Antimicrobial Efficacy

In another study, the antimicrobial properties of this compound were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against ROS |

| 4-Hydroxybenzoic Acid | Moderate | Low | Less effective overall |

| Bisphenol A | Low | Moderate | Known endocrine disruptor |

Propriétés

IUPAC Name |

4-(4-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13,20H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMABUKPWADGWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570735 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52189-87-4 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Benzyloxyphenyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.